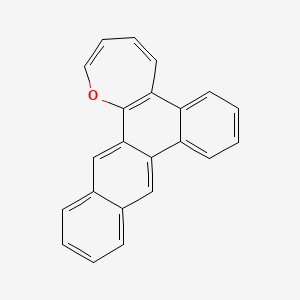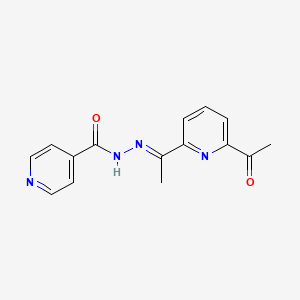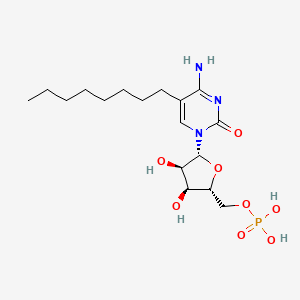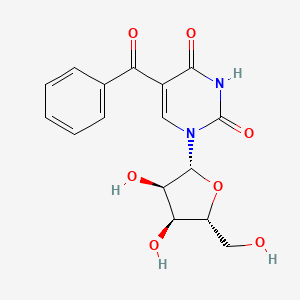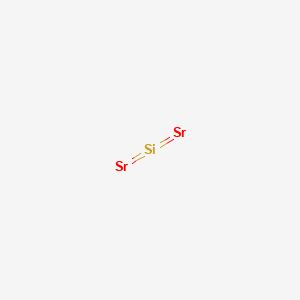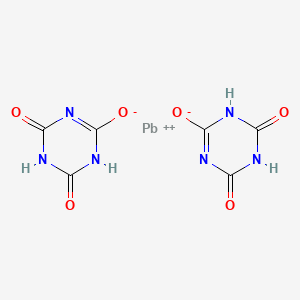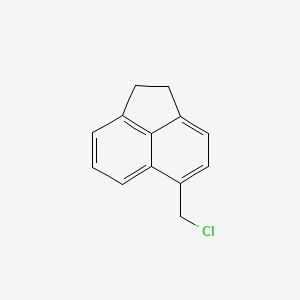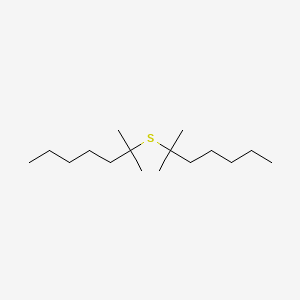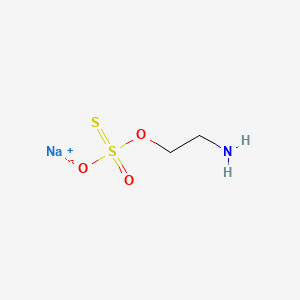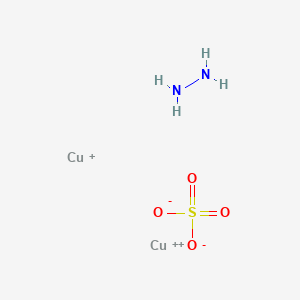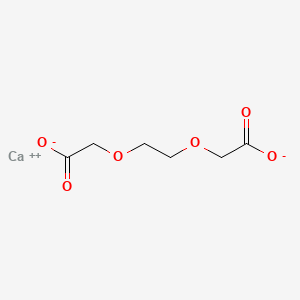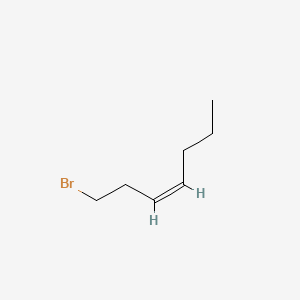
(Z)-1-Bromohept-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Bromohept-3-ene is an organic compound characterized by the presence of a bromine atom attached to the first carbon of a heptene chain, with a double bond between the third and fourth carbons in the (Z)-configuration. This configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving the molecule its unique geometric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Bromohept-3-ene typically involves the bromination of hept-3-ene. One common method is the addition of hydrogen bromide (HBr) to hept-3-yne, followed by selective hydrogenation to achieve the (Z)-configuration. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems to control the addition of reagents and maintain optimal reaction conditions, such as temperature and pressure.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can also undergo elimination reactions to form hept-3-yne or other alkenes, depending on the reaction conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of alcohols, ethers, or other substituted alkenes.
Elimination: Formation of hept-3-yne or other alkenes.
Addition: Formation of dihalides or haloalkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-1-Bromohept-3-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alkenes on biological systems. Its reactivity makes it a useful tool for probing enzyme mechanisms and studying metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of (Z)-1-Bromohept-3-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond allows for addition reactions, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
(E)-1-Bromohept-3-ene: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different reactivity and physical properties.
1-Bromoheptane: Lacks the double bond, making it less reactive in addition reactions but more stable.
Hept-3-yne: Contains a triple bond, leading to different reactivity patterns, particularly in hydrogenation and addition reactions.
Uniqueness: (Z)-1-Bromohept-3-ene’s unique (Z)-configuration imparts specific geometric and electronic properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
94088-35-4 |
|---|---|
Molekularformel |
C7H13Br |
Molekulargewicht |
177.08 g/mol |
IUPAC-Name |
(Z)-1-bromohept-3-ene |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4- |
InChI-Schlüssel |
QLHHQXZNXUUIRO-PLNGDYQASA-N |
Isomerische SMILES |
CCC/C=C\CCBr |
Kanonische SMILES |
CCCC=CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


